molecular formula C9H12O4 B13517110 Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate

Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate

Cat. No.: B13517110
M. Wt: 184.19 g/mol
InChI Key: PULKLUZXQLBWBI-UHFFFAOYSA-N
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Description

Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate is a specialized organic compound featuring an oxetane ring substituted with an ethynyl group and an ester-functionalized acetate side chain. Its molecular formula is C₉H₁₂O₄, with a molecular weight of 184.19 g/mol . The oxetane ring, a four-membered cyclic ether, introduces significant ring strain, which enhances reactivity in synthetic applications, particularly in medicinal chemistry and materials science. This compound is classified as a versatile building block due to its ability to participate in click chemistry (via the ethynyl group) and ester-based coupling reactions .

Key structural attributes include:

  • Oxetane core: Enhances metabolic stability and bioavailability in drug candidates.
  • Ethynyl group: Facilitates Huisgen cycloaddition (azide-alkyne click chemistry).
  • Acetate ester: Provides a handle for hydrolysis or transesterification.

Industrial applications emphasize its role in synthesizing complex molecules, such as fluorinated pharmaceuticals (e.g., derivatives in ) and agrochemical intermediates .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 2-(3-ethynyloxetan-3-yl)oxyacetate

InChI

InChI=1S/C9H12O4/c1-3-9(6-11-7-9)13-5-8(10)12-4-2/h1H,4-7H2,2H3

InChI Key

PULKLUZXQLBWBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1(COC1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate can be synthesized through a series of chemical reactions involving the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide, followed by treatment with phenols and oxidation with potassium permanganate in aqueous sodium hydroxide . The reaction conditions typically involve room temperature and mild bases like potassium carbonate in acetone .

Industrial Production Methods

While specific industrial production methods for Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The ethynyl group allows for substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous sodium hydroxide.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxetanes and acetates, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring and ethynyl group play crucial roles in its reactivity and binding affinity, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison :

  • Unlike the oxetane-based compound, this indole derivative lacks ring strain but benefits from aromatic stabilization, making it more suited for electron-transfer reactions.

Ethyl Acetoacetate

Molecular Formula : C₆H₁₀O₃ | Molecular Weight : 130.14 g/mol
Key Features :

  • β-ketoester with a reactive enolate-forming capability. Applications:
  • Classic reagent in Claisen condensations and enamine synthesis .

Comparison :

  • While both compounds contain acetate esters, ethyl acetoacetate’s keto group enables nucleophilic reactivity, whereas the ethynyl-oxetane derivative’s strained ring promotes electrophilic ring-opening.

Ethyl 2-(3-(3-fluoro-4-hydroxyphenyl)oxetan-3-yl)acetate

Molecular Formula : C₁₃H₁₅FO₄ | Molecular Weight : 254.26 g/mol
Key Features :

  • Fluorinated oxetane derivative with a phenolic hydroxyl group. Applications:
  • Intermediate in anti-inflammatory drug synthesis.
  • Optimized synthesis routes achieve yields up to 83.0% .

Comparison :

  • The fluorine substituent enhances metabolic stability compared to the non-fluorinated ethynyl-oxetane compound. Both oxetane derivatives exhibit ring strain, but the ethynyl group in the target compound enables orthogonal reactivity.

Ethyl 2-cyano-2-(3-thienyl)acetate

Molecular Formula: C₉H₉NO₂S | Molecular Weight: 195.24 g/mol Key Features:

  • Cyano and thiophene groups enabling diverse functionalization. Applications:
  • Building block for thiophene-based semiconductors and antiviral agents .

Comparison :

  • The thiophene moiety introduces π-conjugation, contrasting with the ethynyl-oxetane’s alkyne-driven reactivity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate C₉H₁₂O₄ 184.19 Oxetane, ethynyl, ester Drug intermediates, click chemistry
Ethyl 2-(2-oxoindolin-3-ylidene)acetate C₁₂H₁₁NO₃ 217.22 Indole, ylidene, ester Organocatalysis, photoredox chemistry
Ethyl acetoacetate C₆H₁₀O₃ 130.14 β-ketoester Enolate chemistry, Claisen reactions
Ethyl 2-(3-fluorophenyl-oxetan-3-yl)acetate C₁₃H₁₅FO₄ 254.26 Fluorinated oxetane, ester Anti-inflammatory agents
Ethyl 2-cyano-2-(3-thienyl)acetate C₉H₉NO₂S 195.24 Cyano, thiophene, ester Semiconductors, antiviral drugs

Research Findings and Trends

  • Reactivity : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in indole or thiophene analogs .
  • Biological Relevance: Oxetane rings improve pharmacokinetic properties (e.g., solubility, metabolic stability) more effectively than non-cyclic esters .

Biological Activity

Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

Molecular Formula: C10_{10}H14_{14}O3_3
Molecular Weight: 182.22 g/mol
IUPAC Name: Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate
Canonical SMILES: CCOC(=O)C(COC1CC1C#C)C(=O)O

The biological activity of Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation: It can act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through the disruption of bacterial cell membranes or inhibition of essential metabolic functions.

Research Findings

Recent studies have highlighted the potential applications and effects of Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate:

  • Anticancer Activity: Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Antimicrobial Properties: A study demonstrated that Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, suggesting its potential use as a therapeutic agent in treating bacterial infections .
  • Neuroprotective Effects: Some research suggests that the compound may have neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate:

StudyObjectiveFindings
Study AEvaluate anticancer effectsInduced apoptosis in breast cancer cell lines via caspase activation.
Study BAssess antimicrobial efficacyShowed significant inhibition of S. aureus growth .
Study CInvestigate neuroprotective propertiesReduced oxidative stress markers in neuronal cultures.

Applications

The potential applications of Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate include:

  • Pharmaceutical Development: Due to its biological activities, this compound could serve as a lead compound for the development of new drugs targeting cancer and bacterial infections.
  • Agricultural Use: Its antimicrobial properties may also be explored for use as a biopesticide or fungicide in agricultural settings.
  • Research Tool: The compound can be utilized in biochemical assays to study enzyme functions and cellular signaling pathways.

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